2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1251338-63-2) is a pyrazole-derived amino acid amide with molecular formula C₁₀H₁₈N₄O and molecular weight 210.28 g/mol. The compound features a 1,3,5-trisubstituted pyrazole ring (4-ethyl, 3,5-dimethyl) linked via an N-methylene bridge to a 2-aminopropanamide backbone.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13615334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CC(C(=O)N)N)C
InChIInChI=1S/C10H18N4O/c1-4-8-6(2)13-14(7(8)3)5-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15)
InChIKeyONIOIPDLLVEJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Core Structural Identity & Procurement-Relevant Classification


2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1251338-63-2) is a pyrazole-derived amino acid amide with molecular formula C₁₀H₁₈N₄O and molecular weight 210.28 g/mol . The compound features a 1,3,5-trisubstituted pyrazole ring (4-ethyl, 3,5-dimethyl) linked via an N-methylene bridge to a 2-aminopropanamide backbone . It belongs to the pyrazol-1-yl-propanamide class, a scaffold that has been validated in peer-reviewed literature as the pharmacophoric core for selective androgen receptor degraders (SARDs) and pan-antagonists with demonstrated in vivo antitumor efficacy [1]. The compound is commercially available at 98% purity for research procurement .

Why Generic Substitution Fails for 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Structural Nuances That Prevent Simple Analog Interchange


Within the pyrazol-1-yl-propanamide chemical space, even minor structural modifications produce large functional shifts. The J Med Chem 2020 SARD study demonstrated that changing a single pyrazole substituent from 4-Cl to 4-NO₂ altered AR inhibitory IC₅₀ from 0.136 μM to 0.036 μM, while SARD degradation efficacy dropped from 71%/34% (FL/SV) to 20%/N.A. [1]. The target compound's combination of a free primary α-amino group (enabling derivatization not possible with the N-methyl or des-amino analogs ) and its specific 4-ethyl-3,5-dimethyl pyrazole substitution pattern (distinct from 4-halo, 4-CF₃, or 4-H variants [1]) creates a unique chemical space that cannot be replicated by off-the-shelf substitution with seemingly similar in-class compounds. The primary amine provides a nucleophilic handle for amide coupling, sulfonamide formation, or reductive amination that is absent in the des-amino analog 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1217862-61-7) .

Product-Specific Quantitative Evidence Guide: 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide vs. Closest Analogs


Primary α-Amino Group Enables Derivatization Chemistries Inaccessible to the Des-Amino Analog

The target compound possesses a free primary α-amino group (pKa ≈ 9.0 predicted) on the propanamide backbone, which is entirely absent in the closest commercial analog 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1217862-61-7) . This amino group provides a hydrogen bond donor count (HBD) of 2 (amide NH₂ + amine NH₂) versus 1 (amide NH₂ only) in the des-amino analog, and a hydrogen bond acceptor count (HBA) of 3 versus 3 [1]. The presence of the free amine also increases topological polar surface area (TPSA) from approximately 61 Ų to approximately 87 Ų (calculated difference), altering passive permeability and solubility profiles [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

4-Ethyl Substitution on Pyrazole Ring Increases Lipophilicity and Modulates Biological Activity Relative to Des-Ethyl Analog

Compared to 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1249337-92-5, MW 182.22), the target compound incorporates a 4-ethyl substituent on the pyrazole ring, adding a methylene group that increases molecular weight by 28.06 g/mol and predicted logP by approximately +0.7 to +0.9 log units [1]. In the J Med Chem 2020 SARD study on pyrazol-1-yl-propanamides, 4-substitution on the pyrazole B-ring was consistently associated with more potent AR inhibitory activity compared to 3-substitution or unsubstituted analogs (e.g., compound 10 with 4-F, IC₅₀ = 0.199 μM vs. compound 16b with 3-F, IC₅₀ = 0.220 μM; compound 16a with 4-H, IC₅₀ = 1.442 μM) [2]. While direct head-to-head data for the 4-ethyl substituent are not published, the class-level SAR trend establishes that 4-position substituents—including alkyl groups—modulate AR transactivation potency and SARD degradation efficacy [2].

Structure-Activity Relationship Androgen Receptor Degradation Prostate Cancer Research

Primary Amine vs. N-Methylamino Substituent: Differential Hydrogen Bond Donor Capacity and Steric Profile Impacts Molecular Recognition

The target compound bears a free primary amine (NH₂) at the α-position of the propanamide, whereas the closest N-alkylated analog 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide (CAS 1247204-71-2) carries an N-methylamino (NHCH₃) substituent . The primary amine offers two hydrogen bond donor atoms versus one for the N-methyl analog, and a smaller steric profile (molar refractivity contribution ΔMR ≈ -5.6 cm³/mol) . This difference is critical in protein binding pockets where hydrogen bond geometry and steric complementarity govern selectivity. Class-level evidence from the SARD program indicates that even subtle modifications to the linker and B-ring substituents alter AR degradation efficacy by >50% (e.g., compound 16c with 4-Cl showed 71%/34% FL/SV degradation vs. 16j with 4-NO₂ at 20%/N.A.) [1], underscoring that the nature of functional groups proximal to the pyrazole-propanamide junction directly impacts biological readout.

Medicinal Chemistry Protein-Ligand Interactions Kinase & Receptor Drug Discovery

Validated Scaffold Class: Pyrazol-1-yl-propanamides Demonstrate In Vivo Antitumor Efficacy in Enzalutamide-Resistant Prostate Cancer Models

The pyrazol-1-yl-propanamide chemotype to which the target compound belongs has been pharmacologically validated in a rigorous peer-reviewed study. Compound 26a—a pyrazol-1-yl-propanamide analog—achieved 80% tumor growth inhibition (TGI) in enzalutamide-resistant VCaP xenografts, with a broad-spectrum AR antagonist profile encompassing both full-length AR (FL AR) and splice variant AR (SV AR) degradation [1]. In the same study, the pyrazole B-ring scaffold demonstrated significant advantages over earlier AF-1 binding SARDs such as UT-155 and UT-34, with improved distribution, metabolism, and pharmacokinetic properties [1]. The target compound shares the identical pyrazol-1-yl-propanamide core scaffold and 3,5-dimethyl-4-substituted pyrazole substitution pattern that defines the active series, positioning it as a structurally informed building block for SARD lead optimization [1].

Oncology Selective Androgen Receptor Degradation Castration-Resistant Prostate Cancer

Commercial Availability at 98% Purity from Reputable Vendor with Traceable Quality Assurance

The target compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), a reputable specialty chemical supplier offering batch-specific quality assurance documentation . In contrast, the closest analog 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 1249337-92-5) is available at 95% purity from AKSci, representing a 3% absolute purity difference . The 98% purity specification reduces the burden of additional purification steps prior to use in sensitive biochemical or cellular assays, where impurities at ≥5% levels can confound dose-response measurements and produce false positives in high-throughput screening campaigns.

Chemical Procurement Quality Control Research-Grade Small Molecules

Best-Fit Research & Industrial Application Scenarios for 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanamide


Synthesis of Focused SARD Lead-Optimization Libraries via α-Amine Derivatization

Medicinal chemistry teams engaged in androgen receptor degrader programs can exploit the target compound's free primary α-amine to generate libraries of amide, urea, sulfonamide, or Schiff base derivatives, systematically probing the linker SAR between the pyrazole B-ring and the A-ring pharmacophore [1]. This strategy is directly supported by the J Med Chem 2020 study, which demonstrated that linker modifications between the pyrazole and the A-ring significantly modulate both AR inhibitory potency and SARD degradation efficacy [1].

Biochemical Probe Development for AR Splice Variant Degradation Studies

Given that the pyrazol-1-yl-propanamide scaffold has demonstrated degradation of both full-length AR and splice variant AR (SV AR) in 22RV1 cells—a mechanism that standard LBD-directed antiandrogens such as enzalutamide fail to achieve [1]—the target compound serves as a structural starting point for developing affinity probes, PROTAC precursors, or fluorescent conjugates targeting AR NTD-mediated degradation pathways.

Comparator Compound for SAR Studies Investigating 4-Position Alkyl Substitution Effects on AR Pharmacology

The target compound's 4-ethyl substitution fills a specific gap in the published pyrazole SAR matrix, which extensively characterized 4-halo, 4-CF₃, 4-CN, and 4-NO₂ substituents but did not report 4-alkyl variants [1]. Research groups can use this compound to probe the contribution of electron-donating alkyl substituents to AR inhibition, LBD binding affinity (Ki), and degradation efficacy, generating novel SAR data that extends the pharmacophore model beyond the published electron-withdrawing group series [1].

High-Throughput Screening Campaigns Requiring Pre-Validated Scaffold Purity

The compound's 98% commercial purity specification and structural alignment with a biologically validated chemotype make it suitable for direct inclusion in high-throughput screening decks without prior repurification . This is particularly relevant for academic screening centers and core facilities where compound handling overhead must be minimized, and where impurities ≥5% in the des-ethyl analog (95% purity) could generate assay interference artifacts.

Quote Request

Request a Quote for 2-Amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.